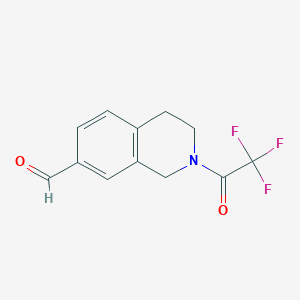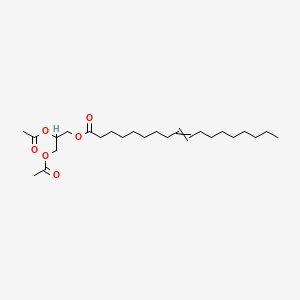
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is a chemical compound known for its unique structure and properties. It is an ester formed from 9-octadecenoic acid (commonly known as oleic acid) and 1,2,3-propanetriol (glycerol) with two acetate groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate typically involves the esterification of oleic acid with glycerol in the presence of acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups. These reactions are often carried out in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals and as an excipient in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, which hydrolyze the ester bonds to release oleic acid and glycerol, both of which have biological activities. The molecular targets include various enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl Monooleate: An ester of glycerol and oleic acid, similar in structure but with only one esterified hydroxyl group.
Triolein: A triester of glycerol and oleic acid, with all three hydroxyl groups esterified.
Glyceryl Dioleate: An intermediate compound with two esterified hydroxyl groups.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 1,2,3-propanetriol diacetate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it an excellent emulsifier and surfactant, and its reactivity allows for diverse chemical modifications. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
55401-64-4 |
|---|---|
Formule moléculaire |
C25H44O6 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2,3-diacetyloxypropyl octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3 |
Clé InChI |
KXLSJQTXSAYFDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


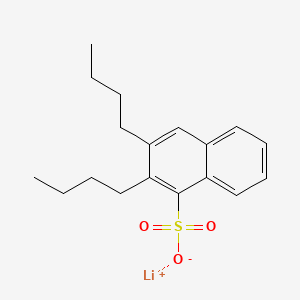
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
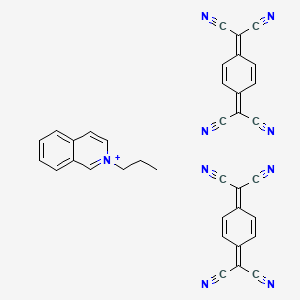
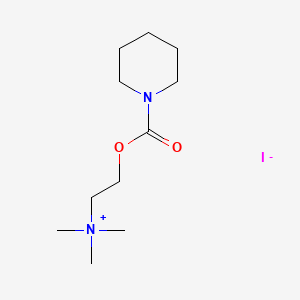
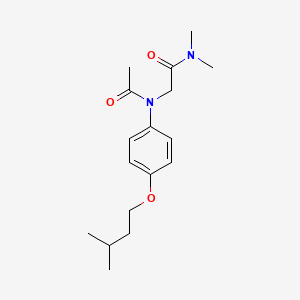


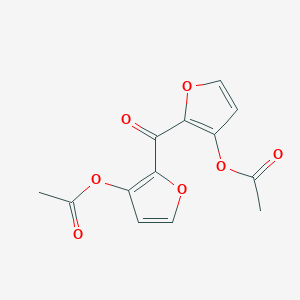
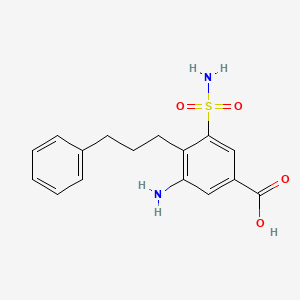
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)


